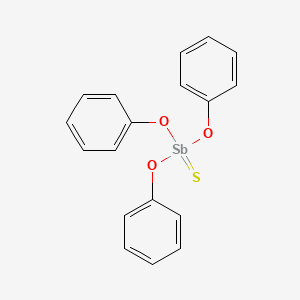

O,O,O-Triphenyl stiborothioate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

O,O,O-Triphenyl stiborothioate is a useful research compound. Its molecular formula is C18H15O3SSb and its molecular weight is 433.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for O,O,O-Triphenyl Phosphorothioate (TPPT), and how can its purity be validated?

TPPT is synthesized via nucleophilic substitution, typically reacting phosphorus oxychloride with thiophenol derivatives. Key steps include controlling reaction temperature (40–60°C) to minimize byproducts like triphenyl phosphate . Post-synthesis, purity validation requires:

- Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase .

- Spectroscopy : 31P NMR to confirm the absence of unreacted starting materials (δ = 35–40 ppm for TPPT) .

- Elemental analysis : Matching experimental C, H, and S percentages with theoretical values (e.g., C: 63.14%, H: 4.38%, S: 9.34%) .

Q. How can researchers experimentally determine the physicochemical properties of TPPT?

Critical properties include:

- Melting point : Differential Scanning Calorimetry (DSC) reveals a sharp endothermic peak at 48°C .

- Solubility : TPPT is lipophilic (logP ~4.2) but sparingly soluble in polar solvents. Solubility tests in DMSO, ethanol, and hexane are recommended for formulation studies .

- Stability : Accelerated stability studies under varying pH (4–9) and temperatures (2–8°C vs. 25°C) show degradation via hydrolysis; store at 2–8°C in inert atmospheres .

Advanced Research Questions

Q. What methodologies are used to assess TPPT’s environmental persistence and bioaccumulation potential?

- Persistence : Aerobic biodegradation assays (OECD 301B) show <10% degradation over 28 days, classifying it as persistent .

- Bioaccumulation : Bioconcentration Factor (BCF) calculations using octanol-water partitioning (logKow = 4.2) predict moderate bioaccumulation (BCF = 500–1,000) .

- Analytical detection : LC-MS/MS with multiple reaction monitoring (MRM) for quantification in environmental matrices (LOD = 0.1 µg/L) .

Q. How can mechanistic studies elucidate TPPT’s reactivity in catalytic or biological systems?

- Structural analysis : Single-crystal X-ray diffraction confirms trigonal pyramidal geometry at the phosphorus center, influencing nucleophilic substitution kinetics .

- Computational modeling : DFT calculations (B3LYP/6-31G*) predict bond dissociation energies for P–S and P–O bonds, guiding reactivity studies in hydrolysis or ligand-exchange reactions .

- In vitro assays : Acetylcholinesterase inhibition assays (IC50 = 2.5 µM) suggest neurotoxic potential via irreversible phosphorylation .

Q. What experimental designs mitigate confounding factors in TPPT toxicity studies?

- Control groups : Include solvent controls (e.g., DMSO) and positive controls (e.g., paraoxon) to isolate TPPT-specific effects .

- Blinding : Double-blind protocols reduce observer bias in behavioral or histopathological assessments .

- Dose-response : Use ≥5 concentrations spanning EC20–EC80 to model non-linear effects and identify thresholds .

Q. How should researchers address TPPT’s regulatory status under REACH in experimental planning?

Propiedades

Número CAS |

28609-58-7 |

|---|---|

Fórmula molecular |

C18H15O3SS |

Peso molecular |

433.1 g/mol |

Nombre IUPAC |

triphenoxy(sulfanylidene)-λ5-stibane |

InChI |

InChI=1S/3C6H6O.S.Sb/c3*7-6-4-2-1-3-5-6;;/h3*1-5,7H;;/q;;;;+3/p-3 |

Clave InChI |

KKEMIWABSCXSLG-UHFFFAOYSA-K |

SMILES |

C1=CC=C(C=C1)O[Sb](=S)(OC2=CC=CC=C2)OC3=CC=CC=C3 |

SMILES canónico |

C1=CC=C(C=C1)O[Sb](=S)(OC2=CC=CC=C2)OC3=CC=CC=C3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.